molecular formula C11H10F3NO B13903575 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine

Cat. No.: B13903575
M. Wt: 229.20 g/mol
InChI Key: IKCGUGWOZWOAGI-UHFFFAOYSA-N
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Description

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a heterocyclic compound featuring a pyrano[4,3-c]pyridine core with a trifluoromethyl group at the 7-position, a methylene group at the 4-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of substituted pyrano[4,3-c]pyridine derivatives.

Scientific Research Applications

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The presence of the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards nucleophiles or electrophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is unique due to its combination of a pyrano[4,3-c]pyridine core with both a trifluoromethyl group and a methylene group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine

InChI

InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3

InChI Key

IKCGUGWOZWOAGI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F

Origin of Product

United States

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